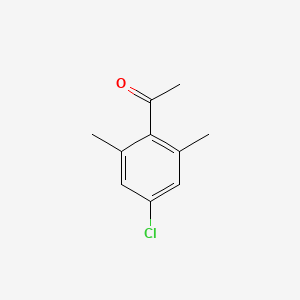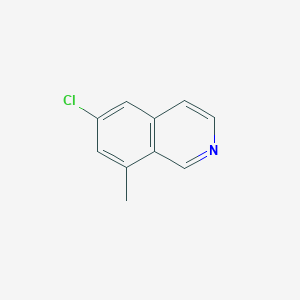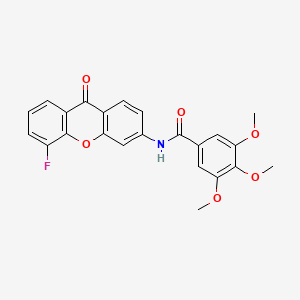
1-(4-Chloro-2,6-dimethylphenyl)ethanone
Descripción general
Descripción
1-(4-Chloro-2,6-dimethylphenyl)ethanone is a chemical compound with the CAS Number: 35887-71-9 . It has a molecular weight of 182.65 and its molecular formula is C10H11ClO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Chloro-2,6-dimethylphenyl)ethanone is 1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Chloro-2,6-dimethylphenyl)ethanone is a liquid at room temperature . The exact values for density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Crystallography and Vibrational Studies
- Crystallographic and Vibrational Analysis : The molecular structure and properties of a compound similar to 1-(4-Chloro-2,6-dimethylphenyl)ethanone were analyzed using X-ray diffraction and vibrational spectroscopy. These studies, supported by computational methods, provide insights into the molecular structure and characteristic frequencies of the compound (Chidan Kumar et al., 2015).
Organic Chemistry and Synthesis
- Condensation Reactions for Heterocycle Formation : Research demonstrated that using derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the formation of various heterocycles including isoflavones and substituted pyrimidines (Moskvina et al., 2015).
Biotransformation
Plant-mediated Biotransformations : A study investigated the use of plant cells for the enantioselective preparation of chiral molecules, using derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone. This research highlights the potential of using environmentally friendly solvents and plant cells in biocatalysis (Panić et al., 2017).
Enantioselective Synthesis with Bacterial Strain : Another study focused on the enantioselective synthesis of a chiral intermediate of an antifungal agent, using a specific bacterial strain to biocatalyze a related compound of 1-(4-Chloro-2,6-dimethylphenyl)ethanone (Miao et al., 2019).
Green Asymmetric Reduction : Research on the green asymmetric reduction of acetophenone derivatives, including compounds related to 1-(4-Chloro-2,6-dimethylphenyl)ethanone, was conducted using yeast as a biocatalyst. This study demonstrates the potential of using natural deep eutectic solvents and biocatalysts in eco-friendly synthesis (Panić et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
1-(4-chloro-2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYRGOFBLEEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,6-dimethylphenyl)ethanone | |
CAS RN |
35887-71-9 | |
| Record name | 1-(4-chloro-2,6-dimethylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2575010.png)


![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)